3-Amino-1-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C4H7N3O2 and a molecular weight of 129.12 g/mol It is a derivative of imidazolidine-2,4-dione, featuring an amino group at the 3-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methylimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of urea with a suitable aldehyde or ketone, followed by cyclization to form the imidazolidine ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for a specific period, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino group at the 3-position can participate in substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-Amino-1-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, lacking the amino and methyl groups.
5,5-Dimethylhydantoin: A derivative with two methyl groups at the 5-position.
Phenytoin: A well-known anticonvulsant with a similar imidazolidine-2,4-dione core.
Uniqueness
3-Amino-1-methylimidazolidine-2,4-dione is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C4H7N3O2 |
---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
3-amino-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c1-6-2-3(8)7(5)4(6)9/h2,5H2,1H3 |
InChI Key |
OVZGKCAMDOQKMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.